N-(4-bromobutyl)cyclohexane-1,2-dicarboximide
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Overview
Description
N-(4-bromobutyl)cyclohexane-1,2-dicarboximide is an organic compound with the molecular formula C12H18BrNO2. It contains a cyclohexane ring substituted with a bromobutyl group and a dicarboximide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromobutyl)cyclohexane-1,2-dicarboximide typically involves the reaction of cyclohexane-1,2-dicarboxylic anhydride with 4-bromobutylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromobutyl)cyclohexane-1,2-dicarboximide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol.
Oxidation Reactions: The cyclohexane ring can be oxidized to form cyclohexanone derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution: Formation of N-(4-azidobutyl)cyclohexane-1,2-dicarboximide, N-(4-thiocyanatobutyl)cyclohexane-1,2-dicarboximide, etc.
Reduction: Formation of N-(4-aminobutyl)cyclohexane-1,2-dicarboximide or N-(4-hydroxybutyl)cyclohexane-1,2-dicarboximide.
Oxidation: Formation of cyclohexanone derivatives.
Scientific Research Applications
N-(4-bromobutyl)cyclohexane-1,2-dicarboximide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromobutyl)cyclohexane-1,2-dicarboximide involves its interaction with specific molecular targets. The bromobutyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules, potentially inhibiting or modifying their function. The exact molecular pathways and targets depend on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobutyl)cyclohexane-1,2-dicarboximide
- N-(4-iodobutyl)cyclohexane-1,2-dicarboximide
- N-(4-methylbutyl)cyclohexane-1,2-dicarboximide
Uniqueness
N-(4-bromobutyl)cyclohexane-1,2-dicarboximide is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making it a versatile intermediate for synthesizing various derivatives .
Properties
Molecular Formula |
C12H18BrNO2 |
---|---|
Molecular Weight |
288.18 g/mol |
IUPAC Name |
(3aS,7aR)-2-(4-bromobutyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C12H18BrNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h9-10H,1-8H2/t9-,10+ |
InChI Key |
SRPOBUPCZPCBAU-AOOOYVTPSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C(=O)N(C2=O)CCCCBr |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CCCCBr |
Origin of Product |
United States |
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